1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione is a compound that combines the structural features of indole and pyrrolidine. Indole is a significant heterocyclic system found in many natural products and drugs, while pyrrolidine is a versatile scaffold in drug discovery . This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of indole derivatives with pyrrolidine-2,5-dione. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be acetylated and coupled with pyrrolidine-2,5-dione under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: Reduction of the carbonyl groups in the pyrrolidine-2,5-dione moiety.
Substitution: Electrophilic substitution reactions on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The indole moiety is known to interact with multiple receptors, while the pyrrolidine-2,5-dione moiety can influence the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Pyrrolidine-2,5-dione derivatives: Compounds with similar pyrrolidine-2,5-dione moiety.
Uniqueness
1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione is unique due to its combination of indole and pyrrolidine-2,5-dione structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and development .
Properties
CAS No. |
189277-27-8 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(1H-indol-2-yl)acetate |
InChI |
InChI=1S/C14H12N2O4/c17-12-5-6-13(18)16(12)20-14(19)8-10-7-9-3-1-2-4-11(9)15-10/h1-4,7,15H,5-6,8H2 |
InChI Key |
NNQQEKBOVRLPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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